* For research use only. Not for human or veterinary use.
Description
Phenyl-[4-(4,4,5,5-tetramethyl-132dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester is a boronic ester derivative. Boronic esters are commonly used in organic synthesis due to their stability and reactivity in Suzuki-Miyaura cross-coupling reactions. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Molecular Features:
Feature
Details
Functional Groups
Boronic ester, phenyl group, phenoxy group, and methyl ester
Stability
High due to the dioxaborolane ring
Reactivity
Suitable for cross-coupling reactions
Solubility
Likely soluble in organic solvents like dichloromethane or tetrahydrofuran
Applications
This compound is likely used in:
Pharmaceutical Synthesis: As an intermediate for developing drugs targeting specific biological pathways.
Material Science: In creating polymers or advanced materials with unique electronic or optical properties.
Catalysis and Ligand Design: As a precursor for catalysts in organic transformations.
Synthesis
The synthesis typically involves:
Reacting a phenol derivative with a boronic acid or boronate ester under conditions that promote esterification.
Using protective groups (e.g., tetramethyl-dioxaborolane) to stabilize the boron center.
Introducing the acetic acid methyl ester functionality via esterification or alkylation reactions.